5-Acetamidobenzene-1,3-dicarboxylic acid

Description

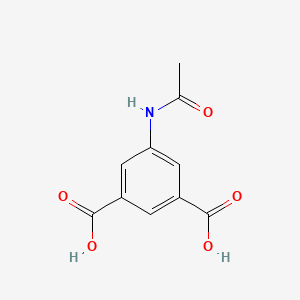

Structure

3D Structure

Properties

IUPAC Name |

5-acetamidobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQYZSYKZQESPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287379 | |

| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-50-9 | |

| Record name | 6344-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Acetamidobenzene-1,3-dicarboxylic Acid: Properties, Synthesis, and Applications in Drug Development

Introduction: The Strategic Importance of Substituted Isophthalic Acids in Medicinal Chemistry

5-Acetamidobenzene-1,3-dicarboxylic acid, also known as 5-acetamidoisophthalic acid, is a synthetically versatile aromatic dicarboxylic acid. Its rigid benzenoid core, decorated with two carboxylic acid moieties and an acetamido group, presents a unique trifunctional platform for constructing complex molecular architectures. The strategic placement of these functional groups—the meta-disposed carboxylic acids and the C5-acetamido substituent—imparts specific steric and electronic properties that are of significant interest to researchers in drug discovery and development. The carboxylic acid groups offer opportunities for forming salts, esters, or amides, enhancing solubility and enabling covalent linkages, while the acetamido group can participate in hydrogen bonding and other non-covalent interactions within biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to the design and development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Acetamidoisophthalic acid, 5-(Acetylamino)isophthalic acid | [1] |

| CAS Number | 6344-50-9 | |

| Molecular Formula | C₁₀H₉NO₅ | |

| Molecular Weight | 223.18 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | >300 °C (for the related 5-aminoisophthalic acid) | [2] |

| Boiling Point | 571.167 °C at 760 mmHg (predicted) | [3] |

| Density | 1.512 g/cm³ (predicted) | [3] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble (for the related 5-aminoisophthalic acid) | [2] |

| Ethanol | Good solubility (for isophthalic acid) | [4] |

| Acetone | Good solubility (for isophthalic acid) | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble (predicted based on structure) | General knowledge |

| N,N-Dimethylformamide (DMF) | Soluble (predicted based on structure) | General knowledge |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the acidic protons of the carboxyl groups. The aromatic region will show a characteristic splitting pattern reflecting the substitution on the benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals will include those for the two carboxylic acid carbons, the acetyl carbonyl and methyl carbons, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing carboxylic acid groups and the electron-donating acetamido group. Based on the analysis of similar structures, the following approximate chemical shifts are expected[5][6].

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165-175 |

| Aromatic C-COOH | 130-140 |

| Other Aromatic C | 125-135 |

| Acetyl (C=O) | ~170 |

| Acetyl (CH₃) | ~25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups. The key absorption bands are expected in the following regions[7]:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

-

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1680 cm⁻¹. Conjugation with the aromatic ring influences this position.

-

C=O Stretch (Amide I): A strong absorption around 1660 cm⁻¹.

-

N-H Bend (Amide II): A medium intensity band around 1540 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the 1320-1210 cm⁻¹ region.

Synthesis and Reactivity

Synthetic Pathway

A common and efficient route to this compound involves a two-step process starting from 5-nitroisophthalic acid. The first step is the reduction of the nitro group to an amine, followed by the acetylation of the resulting amino group.

Sources

- 1. Question: C NMR of 1,3-benzene dicarboxylic acid What is the carbon-13 N.. [askfilo.com]

- 2. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

Introduction: Unveiling a Key Synthetic Building Block

An In-Depth Technical Guide to 5-Acetamidoisophthalic Acid for Advanced Research and Development

5-Acetamidoisophthalic acid, identified by CAS Number 6344-50-9 , is an aromatic dicarboxylic acid derivative that holds significant value as a versatile intermediate in various fields of chemical synthesis, particularly in the pharmaceutical and materials science sectors.[1][2][3][4] Its unique molecular architecture, featuring a central benzene ring functionalized with two carboxylic acid groups and an acetamido moiety, provides a strategic platform for constructing more complex molecules. The carboxylic acid groups offer sites for esterification, amidation, or coordination with metal ions, while the acetamido group can influence solubility, hydrogen bonding interactions, and metabolic stability. This guide offers a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is 5-acetamidobenzene-1,3-dicarboxylic acid.[5] The structure consists of a benzene ring where two carboxylic acid (-COOH) groups are positioned meta to each other (at positions 1 and 3), and an acetamido (-NHCOCH₃) group is located at the 5-position. This arrangement imparts a specific geometry and electronic distribution that dictates its chemical reactivity and potential applications.

Caption: 2D structure of 5-acetamidoisophthalic acid.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 6344-50-9 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₅ | [1][2][3] |

| Molecular Weight | 223.18 g/mol | [1][3][5] |

| Density | 1.512 g/cm³ | [6] |

| Boiling Point | 571.167 °C at 760 mmHg | [6] |

| Refractive Index | 1.658 | [6] |

| PSA (Polar Surface Area) | 103.70 Ų | [6] |

| XLogP3 | 1.11440 | [6] |

| InChIKey | KQQYZSYKZQESPQ-UHFFFAOYSA-N | [4][5] |

Synthesis Protocol: Acetylation of 5-Aminoisophthalic Acid

The most direct and common laboratory-scale synthesis of 5-acetamidoisophthalic acid involves the acetylation of its primary amine precursor, 5-aminoisophthalic acid.[1] This reaction is a standard N-acylation where acetic anhydride serves as the acetylating agent. The choice of acetic anhydride is driven by its high reactivity and the fact that the byproduct, acetic acid, is easily removed.

Experimental Protocol

-

Dissolution: Dissolve 5-aminoisophthalic acid (1 equivalent) in a suitable solvent. While various solvents can be used, a common choice is a polar aprotic solvent or, in some cases, aqueous basic conditions to deprotonate the carboxylic acids and improve solubility.

-

Acetylation: Add acetic anhydride (a slight excess, e.g., 1.1-1.5 equivalents) to the solution. The reaction is typically performed at room temperature or with gentle heating to facilitate the reaction kinetics.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup and Isolation: Upon completion, the product can be isolated. If the reaction is performed in an organic solvent, the product may precipitate upon cooling. If in an aqueous base, the solution is acidified to protonate the carboxylic acid groups, causing the product to precipitate.

-

Purification: The crude product is collected by filtration, washed with cold water to remove residual acetic acid and other water-soluble impurities, and then dried. For higher purity, recrystallization from a suitable solvent system (e.g., water or ethanol/water) can be performed.

Caption: Generalized workflow for the synthesis of 5-acetamidoisophthalic acid.

Applications in Research and Drug Development

The utility of 5-acetamidoisophthalic acid stems from its role as a key intermediate. Its derivatives have found applications in diverse areas, from medical imaging to materials science.

Intermediate for Iodinated Contrast Agents

A significant application is in the synthesis of non-ionic X-ray contrast media. A patent describes a method for producing 5-acetylamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a key intermediate for the contrast agent Iodixanol.[7] In this multi-step synthesis, the 5-acetamidoisophthalic acid core serves as the scaffold onto which iodine atoms and hydrophilic side chains are installed. The isophthalamide structure provides the backbone, the iodine atoms provide the radiopacity necessary for X-ray attenuation, and the dihydroxypropyl groups confer the high water solubility and low osmolality required for safe intravenous administration.

Precursor for Functional Materials

The parent compound, 5-aminoisophthalic acid, is recognized for its role in creating advanced materials like Metal-Organic Frameworks (MOFs).[8] MOFs are crystalline materials with high porosity, constructed from metal ions or clusters linked by organic ligands. The dicarboxylic acid functionality of 5-acetamidoisophthalic acid makes it a prime candidate for use as an organic linker in MOF synthesis. The acetamido group can introduce specific functionalities within the pores of the MOF, potentially enhancing selective gas storage or catalytic activity.

Scaffold for Bioactive Molecules

The isophthalic acid motif itself has been studied for biological activity. For instance, various 5-substituted isophthalic acids have been shown to be competitive inhibitors of bovine liver glutamate dehydrogenase, suggesting the potential for this scaffold in enzyme-targeted drug design.[9] Furthermore, research into derivatives of structurally similar compounds, such as 5-acetamido-2-hydroxy benzoic acid, has demonstrated analgesic and anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes.[10] This suggests that the 5-acetamidoisophthalic acid core could be a valuable starting point for designing novel therapeutic agents where the dicarboxylic acid moiety could act as a bioisostere for other acidic groups or enhance target binding through dual interactions.[11]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[12][13][14]

-

Inhalation: Avoid breathing dust. Handle in a well-ventilated area or use a local exhaust ventilation system.[12][13][15]

-

Skin and Eye Contact: The compound may cause skin and eye irritation.[13][14] In case of contact, wash the affected skin with plenty of soap and water and rinse eyes cautiously with water for several minutes.[12][13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]

It is imperative to consult a detailed Safety Data Sheet (SDS) from the specific supplier before handling this chemical.

Conclusion

5-Acetamidoisophthalic acid is a strategically important chemical intermediate with a well-defined structure and accessible synthesis. Its value to the scientific community, particularly in drug discovery and materials science, lies in its utility as a versatile scaffold. The presence of multiple reactive sites allows for the systematic construction of complex, high-value molecules, including advanced imaging agents, functional polymers, and potentially novel therapeutic compounds. As research in these fields progresses, the demand for such well-defined building blocks is likely to increase, underscoring the importance of a thorough understanding of its chemical properties and applications.

References

- ChemicalBook. 5-(Acetylamino)isophthalic acid synthesis.

- ABI Chem. 5-acetamidoisophthalic acid;6344-50-9.

- ChemicalBook. 5-(Acetylamino)isophthalic acid | 6344-50-9.

- Echemi.

- Google Patents. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

- SysKem Chemie GmbH.

- ECHEMI. Buy 5-(acetylamino)

- Fisher Scientific. Safety Data Sheet - 1,3-Benzenedicarboxylic acid, 5-amino-.

- Thermo Fisher Scientific. Safety Data Sheet - 1,3-Benzenedicarboxylic acid, 5-hydroxy-.

- TCI Chemicals.

- PubChem. This compound.

- PubMed.

- Punagri Organics & Lifesciences.

- PubMed Central. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.

Sources

- 1. 5-(Acetylamino)isophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 5-acetamidoisophthalic acid;6344-50-9 [abichem.com]

- 3. 5-(Acetylamino)isophthalic acid | 6344-50-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C10H9NO5 | CID 242278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. syskem.de [syskem.de]

physical and chemical properties of 5-(acetylamino)isophthalic acid

An In-depth Technical Guide to 5-(Acetylamino)isophthalic Acid

Foreword: A Molecule of Latent Potential

In the landscape of specialty chemicals, certain molecules stand out not for their direct application, but for the potential they unlock. 5-(acetylamino)isophthalic acid, also known as 5-acetamidoisophthalic acid, is one such compound. As a substituted aromatic dicarboxylic acid, it presents a trifunctional platform for intricate molecular design. Its structure, featuring two carboxylic acid groups and a central acetylamino moiety, offers chemists and material scientists a versatile building block for creating complex polymers, novel pharmaceutical intermediates, and advanced functional materials.

This guide provides a comprehensive technical overview of 5-(acetylamino)isophthalic acid, moving beyond a simple recitation of data. Herein, we delve into the causality behind its properties, provide field-proven protocols for its characterization, and explore its burgeoning applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable compound.

Molecular Identity and Physicochemical Properties

The foundation of understanding any chemical compound lies in its fundamental properties. These values dictate its behavior in reactions, its solubility in various media, and the analytical methods best suited for its characterization.

Structure and Core Identifiers

5-(acetylamino)isophthalic acid is systematically named 5-acetamidobenzene-1,3-dicarboxylic acid.[1] Its structure consists of a central benzene ring substituted at the 1 and 3 positions with carboxylic acid groups (-COOH) and at the 5 position with an acetylamino group (-NHCOCH₃).

The presence of both hydrogen bond donors (-COOH, -NH) and acceptors (C=O, -COOH) within a rigid aromatic framework is a key predictor of its physical properties, suggesting strong intermolecular interactions that influence its melting point and solubility.

Physical Properties

The physical state and bulk properties of a compound are critical for handling, formulation, and reaction setup.

| Property | Value | Source |

| Appearance | Off-white to light brown crystalline powder. | [5] |

| Density | 1.512 g/cm³ | [2] |

| Boiling Point | 571.2 °C at 760 mmHg (Predicted) | [2] |

| Melting Point | >300 °C (Expected) | [6] |

| Solubility | Insoluble in water; soluble in ethanol. (Inferred from 5-aminoisophthalic acid) | [6][7] |

Insight into the Data: The high predicted boiling point and expected high melting point are direct consequences of the molecule's ability to form extensive hydrogen bonding networks via its carboxylic acid and amide groups, combined with the stability of the aromatic ring.[8] While an exact experimental melting point is not widely published, it is expected to be comparable to or higher than its precursor, 5-aminoisophthalic acid, which melts above 300 °C.[6] The poor water solubility is typical for aromatic carboxylic acids, though it will exhibit increased solubility in basic aqueous solutions due to deprotonation of the carboxylic acid groups.

Acidity and pKa

-

Carboxylic Acid Groups (pKa₁ and pKa₂): Isophthalic acid has pKa values of approximately 3.7 and 4.6. The electron-withdrawing nature of the acetylamino group is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid protons.

-

Amide N-H Proton (pKa₃): The amide proton is significantly less acidic, with a pKa typically in the range of 17-18, and it will not deprotonate under normal aqueous conditions.

Understanding this allows for rational design of experiments. For instance, to ensure the molecule is fully deprotonated and water-soluble for a reaction, the pH must be adjusted to be at least 2 units above the highest carboxylic acid pKa.

Synthesis and Chemical Reactivity

The utility of 5-(acetylamino)isophthalic acid stems from its role as a synthetic intermediate. Its preparation is straightforward, providing a foundation for more complex molecular architectures.

Recommended Synthetic Protocol: Acetylation of 5-Aminoisophthalic Acid

The most common and efficient synthesis involves the N-acetylation of commercially available 5-aminoisophthalic acid.[3] This reaction is a classic nucleophilic acyl substitution.

Causality of Protocol Choices:

-

Reagents: 5-Aminoisophthalic acid serves as the nucleophile, with its amino group attacking the electrophilic carbonyl carbon of acetic anhydride. Acetic anhydride is chosen as the acetylating agent because it is highly reactive and the byproduct, acetic acid, is easily removed.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or a polar protic solvent like acetic acid can be used to dissolve the starting material. Acetic acid is often a convenient choice as it can also act as a catalyst.

-

Work-up: The product is precipitated by adding the reaction mixture to water. This is effective because the product is insoluble in water, while the acetic acid byproduct and any unreacted starting materials are more soluble.[6][7]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend 1.0 equivalent of 5-aminoisophthalic acid in glacial acetic acid.

-

Acetylation: Add 1.1 to 1.5 equivalents of acetic anhydride to the suspension.

-

Heating: Heat the mixture to 80-100 °C and stir until the reaction is complete (typically 1-3 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Precipitation: Allow the reaction mixture to cool to room temperature, then pour it slowly into a beaker of cold deionized water while stirring vigorously.

-

Isolation: Collect the resulting white or off-white precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with deionized water to remove residual acetic acid.

-

Drying: Dry the product in a vacuum oven at 60-80 °C to a constant weight.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of 5-(acetylamino)isophthalic acid.

Chemical Reactivity

The molecule's reactivity is governed by its three functional groups:

-

Carboxylic Acids: These groups can undergo standard reactions such as esterification, conversion to acid chlorides (e.g., with thionyl chloride), and amidation. This allows for the molecule to be incorporated into polyesters or polyamides. The two carboxylic acid groups enable its use as a cross-linking agent or a monomer in step-growth polymerization.

-

Amide: The amide group is relatively stable. However, under harsh acidic or basic conditions, it can be hydrolyzed back to the amine, regenerating 5-aminoisophthalic acid. The N-H proton can be deprotonated with a very strong base.

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the two electron-withdrawing carboxyl groups. Conversely, the acetylamino group is an activating, ortho-, para-directing group. The positions ortho to the amide (positions 4 and 6) are the most likely sites for substitution reactions like halogenation or nitration, should conditions be forced.

Analytical Characterization Protocols

Rigorous characterization is essential to confirm the identity, purity, and properties of the synthesized compound. The following protocols are based on standard industry practices and the known chemistry of the molecule.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is most appropriate for 5-(acetylamino)isophthalic acid.

Rationale for Method:

-

Stationary Phase: A C18 column is used because its nonpolar surface effectively retains the aromatic compound.

-

Mobile Phase: A gradient of a polar organic solvent (acetonitrile or methanol) and water is used. The addition of an acid (like trifluoroacetic acid or formic acid) to the mobile phase is critical. It protonates the carboxylic acid groups, suppressing their ionization and leading to sharp, symmetrical peaks and reproducible retention times.

-

Detection: UV detection is ideal due to the strong absorbance of the benzene ring, typically monitored around 254 nm.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL solution.

-

Instrument Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

-

Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Structural Elucidation by Spectroscopy

Spectroscopic methods provide definitive proof of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in DMSO-d₆): The choice of DMSO-d₆ as a solvent is due to the compound's good solubility in it and the ability to observe exchangeable protons (acid and amide).

-

Expected Peaks:

-

~13.0 ppm (broad singlet, 2H): Carboxylic acid protons (-COOH).

-

~10.0 ppm (singlet, 1H): Amide proton (-NH-).

-

~8.0-8.5 ppm (multiplet, 3H): Aromatic protons. The exact splitting pattern will be complex but will integrate to three protons.

-

~2.1 ppm (singlet, 3H): Methyl protons of the acetyl group (-CH₃).

-

-

-

¹³C NMR (in DMSO-d₆):

-

Expected Peaks:

-

~169 ppm: Carbonyl carbon of the acetyl group.

-

~167 ppm: Carbonyl carbons of the carboxylic acid groups.

-

~120-140 ppm: Aromatic carbons (4 distinct signals expected due to symmetry).

-

~24 ppm: Methyl carbon of the acetyl group.

-

-

Infrared (IR) Spectroscopy: An IR spectrum, typically acquired using an ATR (Attenuated Total Reflectance) accessory, provides confirmation of the functional groups.

-

Expected Key Absorptions:

-

~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.

-

~3250 cm⁻¹ (medium): N-H stretch of the secondary amide.

-

~1720-1680 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

-

~1660 cm⁻¹ (strong, sharp): C=O stretch of the amide (Amide I band).

-

~1550 cm⁻¹ (medium): N-H bend of the amide (Amide II band).

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) is the preferred method.

-

Negative Ion Mode: The most informative spectrum is typically obtained in negative ion mode, where the molecule loses a proton. The expected parent ion would be [M-H]⁻ at m/z 222.1.

-

Positive Ion Mode: In positive ion mode, [M+H]⁺ at m/z 224.2 or [M+Na]⁺ at m/z 246.1 may be observed.

Thermal Analysis Workflow (DSC/TGA)

Thermal analysis provides information on melting, decomposition, and thermal stability.[9]

Sources

- 1. This compound | C10H9NO5 | CID 242278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 5-(Acetylamino)isophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 5-(Acetylamino)isophthalic acid | 6344-50-9 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]

- 8. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 9. odr.chalmers.se [odr.chalmers.se]

An In-Depth Technical Guide to 5-Acetamidobenzene-1,3-dicarboxylic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-acetamidobenzene-1,3-dicarboxylic acid, a versatile chemical compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and other advanced scientific fields.

Introduction and Core Properties

This compound, also known as 5-acetamidoisophthalic acid, is an aromatic dicarboxylic acid derivative. Its structure, featuring a central benzene ring substituted with two carboxylic acid groups and an acetamido group, makes it a valuable building block in organic synthesis. The presence of these functional groups imparts specific chemical properties that are leveraged in its various applications.

This compound's utility is primarily demonstrated in two key areas: as a crucial intermediate in the synthesis of non-ionic X-ray contrast media and as a versatile organic linker for the construction of metal-organic frameworks (MOFs).[1] Its rigid structure and the coordinating capabilities of its carboxylate groups make it an excellent candidate for creating porous and functional materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₅ | [2][3][4][5] |

| Molecular Weight | 223.18 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 5-Acetamidoisophthalic acid, 5-(Acetylamino)isophthalic acid | [2][3][4][5] |

| CAS Number | 6344-50-9 | [2][3][4][5] |

| Appearance | White to off-white powder | |

| Density | 1.512 g/cm³ | [5] |

| Boiling Point | 571.167°C at 760 mmHg | [5] |

| Refractive Index | 1.658 | [5] |

| XLogP3 | 1.11440 | [5] |

| PSA (Polar Surface Area) | 103.70 Ų | [5] |

Synthesis of this compound

The primary and most common synthetic route to this compound involves the acetylation of its precursor, 5-aminoisophthalic acid. This reaction is a straightforward and efficient method to introduce the acetamido group onto the aromatic ring.

Synthetic Pathway Overview

The synthesis can be visualized as a two-step process starting from 5-nitroisophthalic acid, which is first reduced to 5-aminoisophthalic acid and then acetylated.

Caption: Synthetic pathway from 5-nitroisophthalic acid.

Experimental Protocol: Synthesis of 5-Aminoisophthalic Acid (Precursor)

A reliable method for the synthesis of the precursor, 5-aminoisophthalic acid, involves the reduction of 5-nitroisophthalic acid using hydrazine hydrate in the presence of a catalyst.

Materials:

-

5-Nitroisophthalic acid

-

Sodium hydroxide

-

Deionized water

-

Raney nickel catalyst

-

80% Hydrazine hydrate

-

Acetic acid

Procedure:

-

In a suitable reaction vessel, dissolve 5-nitroisophthalic acid and sodium hydroxide in deionized water with stirring until the solution is clear.

-

Add Raney nickel to the solution and slowly heat the mixture to 30-35°C.

-

Carefully add 80% hydrazine hydrate dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature between 30-35°C.

-

After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

-

Filter the reaction mixture to remove the catalyst.

-

Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.

-

Collect the white solid by filtration and dry thoroughly to yield 5-aminoisophthalic acid.

Experimental Protocol: Acetylation of 5-Aminoisophthalic Acid

The final step is the acetylation of the amino group using acetic anhydride.

Materials:

-

5-Aminoisophthalic acid

-

Acetic anhydride

-

Optional: Acetic acid (as solvent or co-solvent)

Procedure:

-

Suspend 5-aminoisophthalic acid in a suitable volume of acetic acid or another appropriate solvent.

-

Add an excess of acetic anhydride to the suspension.

-

Heat the reaction mixture, for example, at reflux, for a sufficient time to ensure complete acetylation. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling.

-

Collect the solid product by filtration.

-

Wash the product with a suitable solvent (e.g., water or a cold organic solvent) to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum.

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a valuable molecule in both the pharmaceutical and materials science sectors.

Intermediate for X-Ray Contrast Agents

A significant application of this compound is as a key intermediate in the synthesis of non-ionic X-ray contrast agents, such as Iohexol and Iodixanol.[2][3][4][5][6] These contrast agents are crucial for enhancing the visibility of internal body structures in medical imaging.

The synthesis of these complex molecules involves multiple steps, where the 5-acetamidoisophthaloyl core is further functionalized and iodinated. The acetamido group plays a role in the overall properties of the final contrast agent, contributing to its solubility and biocompatibility. The general synthetic strategy involves the conversion of the dicarboxylic acid to a dichloride, followed by amidation and subsequent functional group manipulations to arrive at the final complex structure of the contrast agent.

Caption: Role in X-ray contrast agent synthesis.

Linker for Metal-Organic Frameworks (MOFs)

This compound serves as a polycarboxylate ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[1] The two carboxylic acid groups can coordinate with metal ions to form extended, porous structures. The acetamido group can influence the topology and properties of the resulting framework.

MOFs constructed from this linker have potential applications in:

-

Gas storage and separation: The porous nature of these materials allows for the selective adsorption of gases.

-

Catalysis: The metal centers and functional groups within the MOF can act as catalytic sites.

-

Sensing: The framework can be designed to interact with specific molecules, leading to a detectable signal.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

-

Aromatic Protons: Signals for the three protons on the benzene ring are expected in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to distinct multiplicities (e.g., doublets, triplets, or more complex patterns).

-

Amide Proton (N-H): A broad singlet is expected, typically in the downfield region (δ 8.0-10.0 ppm), the exact chemical shift being dependent on the solvent and concentration.

-

Carboxylic Acid Protons (O-H): A very broad singlet is expected at a significantly downfield chemical shift (typically δ 10.0-13.0 ppm or even higher). This signal can sometimes be difficult to observe.

-

Methyl Protons (CH₃): A sharp singlet corresponding to the three protons of the acetyl group is expected in the aliphatic region (typically δ 2.0-2.5 ppm).

¹³C NMR:

-

Carbonyl Carbons (C=O): Two signals are expected for the carboxylic acid and amide carbonyl carbons, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the substituents will have distinct chemical shifts compared to the others.

-

Methyl Carbon (CH₃): A signal for the methyl carbon of the acetyl group is expected in the aliphatic region (typically δ 20-30 ppm).

Infrared (IR) Spectroscopy (Expected Features)

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

N-H Stretch (Amide): A moderate absorption band around 3300-3100 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands typically above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid and Amide): Strong absorption bands in the region of 1720-1650 cm⁻¹. These may appear as two distinct peaks or as a broad, overlapping band.

-

C=C Stretch (Aromatic): Medium to weak bands in the region of 1600-1450 cm⁻¹.

-

C-O Stretch and O-H Bend (Carboxylic Acid): Bands in the fingerprint region (below 1400 cm⁻¹) associated with these vibrations.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (223.18). Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The acetamido group may also lead to characteristic fragmentation patterns.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Inhalation: May be harmful if inhaled. Avoid breathing dust.

-

Skin Contact: May cause skin irritation. Avoid contact with skin.

-

Eye Contact: May cause eye irritation. Avoid contact with eyes.

-

Ingestion: May be harmful if swallowed.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to researchers in both academic and industrial settings. Its role as a precursor in the synthesis of important pharmaceuticals and as a versatile building block for advanced materials underscores its importance. This guide has provided a comprehensive overview of its properties, synthesis, applications, and expected analytical characteristics to support its effective use in research and development.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.

- Google Patents. (n.d.). US20110021832A1 - Synthesis of iodixanol in water.

- Google Patents. (n.d.). CN115611761B - Preparation method of iohexol or iodixanol and intermediate thereof.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Four new coordination polymers constructed from benzene tricarboxylic acid: synthesis, crystal structure, thermal and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. X-Ray Computed Tomography Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]

- 6. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]

A Technical Guide to 5-Acetamidobenzene-1,3-dicarboxylic Acid: Synthesis, Properties, and Applications in Drug Development

Abstract

5-Acetamidobenzene-1,3-dicarboxylic acid, also widely known as 5-acetamidoisophthalic acid, is a pivotal organic intermediate with significant utility in medicinal chemistry and materials science. Its rigid, functionalized benzene core makes it an essential building block, most notably in the synthesis of non-ionic X-ray contrast media, a cornerstone of modern diagnostic imaging. This technical guide provides an in-depth analysis of the compound, covering its nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its critical role in the development of pharmaceuticals. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this versatile chemical entity.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical compound is foundational to scientific discourse. The molecule in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1].

In common practice and across various commercial suppliers, it is frequently referred to by its semi-systematic name, 5-acetamidoisophthalic acid [1]. "Isophthalic acid" is the trivial name for benzene-1,3-dicarboxylic acid. Other synonyms include 5-(acetylamino)isophthalic acid and 5-acetylaminoisophthalic acid[1][2].

-

IUPAC Name: this compound

-

Common Name: 5-acetamidoisophthalic acid

-

CAS Number: 6344-50-9[1]

-

Molecular Formula: C₁₀H₉NO₅[1]

-

Molecular Weight: 223.18 g/mol [1]

The structure consists of a central benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an acetamido (-NHCOCH₃) group at the 5-position.

Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its synthesis, purification, and application. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 223.18 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline powder | |

| Density | 1.512 g/cm³ | Echemi[2] |

| Boiling Point | 571.17 °C at 760 mmHg | Echemi[2] |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, acetone | Various[3] |

| XLogP3 | 1.1 | Echemi[2] |

Synthesis and Mechanistic Rationale

The most prevalent and efficient synthesis of this compound involves the acetylation of its primary amine precursor, 5-aminoisophthalic acid. This method is favored for its high yield and straightforward execution.

Precursor Synthesis: 5-Aminoisophthalic Acid

The starting material, 5-aminoisophthalic acid, is typically synthesized via the reduction of 5-nitroisophthalic acid[4][5]. A common industrial method involves catalytic hydrogenation or reduction using agents like hydrazine hydrate with a Raney nickel catalyst[4]. This step is critical as the purity of the resulting 5-aminoisophthalic acid directly impacts the quality of the final product.

Acetylation of 5-Aminoisophthalic Acid: A Step-by-Step Protocol

This protocol describes the N-acetylation using acetic anhydride.

Reaction Scheme: 5-Aminoisophthalic acid + Acetic anhydride → this compound + Acetic acid

Materials and Reagents:

-

5-Aminoisophthalic acid (1.0 eq)

-

Acetic anhydride (1.1 - 1.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetic Acid (as solvent)

-

Deionized water

-

Hydrochloric acid (for pH adjustment, if necessary)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-aminoisophthalic acid in a suitable solvent such as N,N-dimethylformamide or glacial acetic acid[6].

-

Reagent Addition: Slowly add acetic anhydride to the suspension at room temperature. An exotherm may be observed. The molar excess of acetic anhydride ensures the complete conversion of the amine.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 2-4 hours[6]. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

-

Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being less soluble than the starting material in the reaction medium, will often precipitate. The precipitation can be further induced by the slow addition of cold deionized water.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual solvent and the acetic acid byproduct.

-

Drying: Dry the purified white solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

Mechanistic Insights and Experimental Rationale

The core of this synthesis is a nucleophilic acyl substitution reaction.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in 5-aminoisophthalic acid acts as a nucleophile. It attacks one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the acetate ion departs as a good leaving group.

-

Proton Transfer: A final proton transfer from the nitrogen to a base (like the acetate byproduct) yields the stable amide product, this compound.

Choice of Reagents:

-

Acetic Anhydride: It is a potent and readily available acetylating agent. Its reactivity is higher than acetyl chloride, and it avoids the generation of corrosive HCl gas. The byproduct, acetic acid, is easily removed by washing with water.

-

Solvent: Solvents like DMF or acetic acid are chosen for their ability to dissolve or suspend the reactants and facilitate the reaction at moderate temperatures[6].

Below is a workflow diagram illustrating the synthesis process.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Medicinal Chemistry

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of non-ionic, low-osmolality iodinated contrast media (ICM)[3][7].

Precursor for Iodinated X-ray Contrast Agents

X-ray contrast agents are essential for enhancing the visibility of internal body structures in diagnostic imaging procedures like CT scans[8][9]. The core structure of many modern agents is a tri-iodinated benzene ring, which provides the necessary radiopacity.

This compound serves as the scaffold upon which this complex structure is built. The synthesis pathway generally involves:

-

Iodination: The benzene ring of the precursor molecule (often 5-aminoisophthalic acid) is subjected to electrophilic iodination to install three iodine atoms at the 2, 4, and 6 positions, yielding 5-amino-2,4,6-triiodoisophthalic acid[10][11].

-

Acylation: The amino group is then acylated. If starting with 5-aminoisophthalic acid, this step would produce 5-acetamido-2,4,6-triiodoisophthalic acid.

-

Amidation: The two carboxylic acid groups are converted to amides, often with hydrophilic side chains (like those derived from serinol or aminopropanediol) to enhance water solubility and reduce toxicity[3].

This multi-step synthesis leads to widely used non-ionic contrast agents like Iopamidol and Iohexol [7][12]. The acetamido group and the amide side chains are crucial for masking the ionic character of the carboxylic acids, which significantly lowers the osmolality of the final drug product. This reduction in osmolality minimizes patient discomfort and reduces the risk of adverse reactions[9].

Other Research Applications

Beyond contrast media, the isophthalic acid motif is a valuable component in other areas:

-

Metal-Organic Frameworks (MOFs): Dicarboxylic acids like this one are used as organic "linkers" or "struts" to connect metal ions, forming highly porous, crystalline materials[13][14]. These MOFs have potential applications in gas storage, catalysis, and sensing[13][14].

-

Enzyme Inhibition Studies: Substituted isophthalic acids have been synthesized and studied as competitive inhibitors for enzymes like bovine liver glutamate dehydrogenase[15].

-

Polymer Chemistry: The precursor, 5-aminoisophthalic acid, can be used to synthesize polymers like polyamides and poly(benzimidazole-co-aniline)[16].

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety protocols must be followed. The safety data for its direct precursor, 5-aminoisophthalic acid, provides a useful reference for handling.

-

Hazard Classification: May cause skin, eye, and respiratory irritation. Harmful if swallowed[17][18][19].

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust[17][20].

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[17][18].

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing[17][18].

-

Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell[19].

-

Inhalation: Remove person to fresh air and keep comfortable for breathing[17][19].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[19].

Conclusion

This compound is more than just a chemical intermediate; it is a foundational component in the production of life-saving diagnostic tools. Its synthesis from 5-aminoisophthalic acid is a robust and well-understood process rooted in fundamental organic chemistry principles. The unique arrangement of its functional groups—two carboxylic acids for building amide linkages and a protected amine—provides the precise architecture needed for creating complex, highly soluble, and biologically compatible iodinated contrast agents. For researchers in medicinal chemistry and drug development, a comprehensive understanding of this molecule's properties, synthesis, and applications is essential for innovation in diagnostic imaging and beyond.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: 5-Aminoisophthalic acid. Retrieved from [Link]

- Roon, R. J., & Levenberg, B. (1976). Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase. Proceedings of the Society for Experimental Biology and Medicine, 151(2), 316–320.

- Google Patents. (n.d.). Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.

- Rossi, S., et al. (2024). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893, 503720.

- Reddy, K. R., et al. (2018). Large Scale Synthesis of 5-amino-2,4,6-triiodoisophthalic Acid: A Key Intermediate for Iodinated X-ray Contrast Agents. Journal of Chemistry and Chemical Sciences, 8(2), 304-314.

- Google Patents. (n.d.). Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid.

-

Radiology Key. (2019). Imaging Contrast Agents and Pharmacoradiology. Retrieved from [Link]

-

Radiopaedia. (n.d.). Iodinated contrast media. Retrieved from [Link]

Sources

- 1. This compound | C10H9NO5 | CID 242278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. 5-Aminoisophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 6. 5-(Acetylamino)isophthalic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 5-Aminoisophthalic Acid Supplier for Pharma | Punagri [punagri.com]

- 8. Imaging Contrast Agents and Pharmacoradiology | Radiology Key [radiologykey.com]

- 9. radiopaedia.org [radiopaedia.org]

- 10. CN113200883A - Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of 5-substituted isophthalic acids and competitive inhibition studies with bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-アミノイソフタル酸 94% | Sigma-Aldrich [sigmaaldrich.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 5-Acetamidobenzene-1,3-dicarboxylic Acid

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's behavior in various stages of drug discovery and formulation. This guide provides an in-depth technical exploration of the solubility of 5-Acetamidobenzene-1,3-dicarboxylic acid, a crucial building block in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple compilation of data. It is structured to provide a foundational understanding of the molecular characteristics governing the solubility of this compound, offer practical experimental protocols for its determination, and present both established and estimated solubility data in a range of common solvents. The insights herein are designed to empower researchers to make informed decisions in their experimental design, from reaction solvent selection to purification and formulation strategies.

Molecular Structure and Physicochemical Drivers of Solubility

This compound (CAS RN: 6344-50-9), also known as 5-acetamidoisophthalic acid, possesses a molecular structure that presents a fascinating interplay of hydrophilic and hydrophobic characteristics, directly influencing its solubility profile.

Molecular Formula: C₁₀H₉NO₅ Molecular Weight: 223.18 g/mol

The molecule consists of a central benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and an acetamido group at position 5.

Figure 1: Chemical structure of this compound.

Several key features dictate its solubility:

-

Two Carboxylic Acid Groups: These are polar, ionizable groups capable of forming strong hydrogen bonds with protic solvents like water and alcohols. Their presence significantly enhances aqueous solubility, especially at pH values above their pKa, where they exist in their anionic carboxylate form.

-

Acetamido Group: This group is also polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This contributes to solubility in polar solvents.

-

Aromatic Benzene Ring: The benzene ring is nonpolar and hydrophobic. This part of the molecule favors dissolution in nonpolar or moderately polar organic solvents.

The overall solubility in a given solvent is a result of the balance between the hydrophilic character of the carboxylic acid and acetamido groups and the hydrophobic nature of the benzene ring.

The Critical Role of pKa in Aqueous Solubility

Isophthalic acid has two pKa values:

-

pKa₁ ≈ 3.46

-

pKa₂ ≈ 4.46

The acetamido group is a moderately activating, ortho-para directing group with a complex electronic effect. It has an electron-donating resonance effect and an electron-withdrawing inductive effect. For the meta-positioned carboxylic acids, the inductive effect is more dominant. This slight electron-withdrawing character is expected to have a minor acid-strengthening effect (i.e., lowering the pKa values slightly).

Estimated pKa Values for this compound:

-

pKa₁: ~3.3 - 3.6

-

pKa₂: ~4.3 - 4.6

This indicates that the compound will be poorly soluble in acidic aqueous solutions (pH < 2) where the carboxylic acid groups are fully protonated. As the pH increases above the pKa values, the molecule will deprotonate to form the more soluble mono- and di-anionic species. Therefore, solubility is expected to increase significantly in neutral and basic aqueous media.

Figure 2: Relationship between pH and the ionization state and expected aqueous solubility.

Qualitative and Quantitative Solubility Profile

A comprehensive understanding of solubility across a range of solvents is essential for practical applications. The following sections provide a qualitative overview and estimated quantitative data for the solubility of this compound.

Qualitative Solubility Assessment

Based on the "like dissolves like" principle and the molecular structure, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of two carboxylic acid groups and an acetamido group, all capable of hydrogen bonding, suggests that the compound will exhibit at least moderate solubility in these solvents. Solubility in water will be highly pH-dependent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent hydrogen bond acceptors and have high polarity, making them very likely to be good solvents for this compound. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are particularly effective at dissolving compounds with multiple polar functional groups.[1][2]

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Solubility is expected to be lower in these solvents compared to highly polar ones. However, the presence of the aromatic ring and the overall molecular size may allow for some dissolution.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Chloroform): Due to the high polarity of the carboxylic acid and acetamido groups, the compound is expected to have very low to negligible solubility in these solvents.

Quantitative Solubility Data

While extensive experimental data for this compound is not publicly available, the following table provides estimated solubility values based on the known solubility of the parent compound, isophthalic acid, and considering the likely impact of the acetamido group. The acetamido group, being polar, is generally expected to increase solubility in polar solvents compared to the parent isophthalic acid.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Estimated Solubility at 25°C ( g/100 mL) | Qualitative Description |

| Water (pH ~3-4) | Polar Protic | 80.1 | ~0.15 - 0.25 | Slightly Soluble |

| Water (pH 7) | Polar Protic | 80.1 | > 1 (as salt) | Soluble |

| Methanol | Polar Protic | 32.7 | 1 - 5 | Soluble |

| Ethanol | Polar Protic | 24.5 | 0.5 - 2 | Moderately Soluble |

| Isopropanol | Polar Protic | 19.9 | 0.1 - 0.5 | Slightly Soluble |

| Acetone | Polar Aprotic | 20.7 | 1 - 5 | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 10 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 10 | Very Soluble |

| Ethyl Acetate | Moderately Polar | 6.0 | 0.1 - 0.5 | Slightly Soluble |

| Dichloromethane | Moderately Polar | 9.1 | < 0.1 | Sparingly Soluble |

| Chloroform | Nonpolar | 4.8 | < 0.01 | Practically Insoluble |

| Toluene | Nonpolar | 2.4 | < 0.01 | Practically Insoluble |

| Hexane | Nonpolar | 1.9 | < 0.01 | Practically Insoluble |

Note: These are estimated values and should be confirmed experimentally for precise applications. The solubility of isophthalic acid in water is approximately 0.14 g/100 mL at 20°C, and it is more soluble in organic solvents like ethanol and acetone.[3][4][5]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For drug development and process chemistry, precise and reproducible solubility data is non-negotiable. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Shake-Flask Method . This protocol is designed to be a self-validating system, ensuring that true equilibrium has been reached.

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Detailed Step-by-Step Protocol

Figure 3: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

Procedure:

-

Preparation:

-

Add an excess of solid this compound to several vials for each solvent to be tested. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add approximately 10-20 mg of solid to 1-2 mL of solvent.

-

Accurately add a known volume of the solvent to each vial.

-

Include a blank (solvent only) and quality control samples.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Agitate the samples for a predetermined time. A common practice is to take samples at 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility values from two consecutive time points are statistically identical.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete removal of solid particles, either:

-

Centrifuge the vials at a high speed (e.g., >10,000 rpm) for 10-15 minutes.

-

Filter the suspension through a chemically compatible syringe filter (e.g., 0.22 µm). It is crucial to pre-rinse the filter with a small amount of the saturated solution to avoid adsorption of the analyte to the filter membrane.

-

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

-

-

Data Interpretation:

-

Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor.

-

The solubility is reported in units such as mg/mL, g/100 mL, or molarity (mol/L).

-

Advanced Topics and Practical Considerations

Cosolvency: A Strategy to Enhance Solubility

In many pharmaceutical applications, particularly for liquid formulations, the aqueous solubility of a compound may be insufficient. Cosolvency, the addition of a water-miscible organic solvent to an aqueous solution, is a common and effective strategy to enhance solubility.

For this compound, which is poorly soluble in acidic water, the use of cosolvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase its solubility by reducing the polarity of the solvent system. The hydrophobic benzene ring can interact more favorably with the organic component of the cosolvent system, while the polar groups maintain interactions with the water molecules.

The choice and concentration of a cosolvent must be carefully optimized, considering not only the desired solubility enhancement but also the potential for toxicity and the impact on the stability of the final product.

Impact of Polymorphism

It is important to recognize that the measured thermodynamic solubility is specific to the solid-state form (e.g., polymorph, hydrate, or solvate) of the compound being tested. Different crystalline forms can exhibit different solubilities. Therefore, it is crucial to characterize the solid form of this compound before and after the solubility experiment (e.g., using X-ray powder diffraction) to ensure that no phase transformation has occurred during the equilibration period.

Conclusion: A Data-Driven Approach to Solubility

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. Its amphiphilic nature, with both polar, ionizable groups and a nonpolar aromatic core, results in a varied solubility profile across different solvent classes. A thorough understanding of its pH-dependent aqueous solubility, driven by the pKa of its carboxylic acid groups, is essential for any work involving aqueous systems.

While predictive models and data from analogous compounds provide valuable initial estimates, this guide emphasizes the necessity of rigorous experimental determination of thermodynamic solubility using validated methods like the shake-flask protocol. The data and methodologies presented here are intended to equip researchers and drug development professionals with the foundational knowledge and practical tools to confidently navigate the solubility challenges associated with this important pharmaceutical intermediate, ultimately facilitating more efficient and successful development pathways.

References

-

Solubility of Things. Isophthalic acid. [Link]

- Che, Y., Qu, Y., & Wang, S. (2009). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.

-

PubChem. Isophthalic acid. National Center for Biotechnology Information. [Link]

- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)

-

gChem. DMSO. [Link]

-

NIST. 1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester. [Link]

-

Ataman Kimya. 1,4-BENZENEDICARBOXYLIC ACID. [Link]

-

Cheméo. Chemical Properties of Isophthalic acid (CAS 121-91-5). [Link]

-

PubChem. 5-Nitroisophthalic acid. National Center for Biotechnology Information. [Link]

- ResearchGate.

- ResearchGate.

- ResearchGate. Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents.

- PDF Free Download. Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in.

- ResearchGate. Solubility of p-benzenedicarboxylic acid in DMF solution (a)

- Journal of Chemical & Engineering Data.

- MDPI. Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin.

- Semantic Scholar. Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1.

- ResearchGate. Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR.

- ResearchGate. QSPR Prediction of p K a for Benzoic Acids in Different Solvents.

- ScienceDirect. QSAR Study of the Toxicity of Benzoic Acids to Vibrio Fischeri, Daphnia Magna and Carp.

- Amazon S3. Solving the Problem of Aqueous pKa Prediction for Tautomerizable Compounds Using Equilibrium Bond Lengths.

- Rupp, M. Predicting the pKa of Small Molecules.

- Laasonen, K. How to Predict the pKa of Any Compound in Any Solvent.

- PMC. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.

Sources

Synthesis of 5-Acetamidobenzene-1,3-dicarboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5-Acetamidobenzene-1,3-dicarboxylic acid from 5-aminoisophthalic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps to offer a comprehensive understanding of the reaction's mechanistic underpinnings, critical process parameters, and robust analytical characterization. By elucidating the causality behind experimental choices, this guide aims to empower researchers to not only replicate the synthesis but also to intelligently troubleshoot and adapt the methodology for their specific applications.

Introduction

This compound, also known as 5-acetamidoisophthalic acid, is a valuable building block in medicinal chemistry and materials science. The presence of the acetamido group and two carboxylic acid functionalities on the benzene ring provides a versatile scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and functional polymers. The acetylation of the amino group in 5-aminoisophthalic acid is a fundamental transformation that protects the amine functionality and modulates the electronic properties of the aromatic ring. This guide will detail a reliable and reproducible method for this synthesis, emphasizing safety, efficiency, and thorough product characterization.

Reaction Overview and Mechanistic Insights

The core of this synthesis is the N-acetylation of the primary aromatic amine in 5-aminoisophthalic acid using an acetylating agent, typically acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

The Acetylation Mechanism

The lone pair of electrons on the nitrogen atom of the amino group in 5-aminoisophthalic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling acetate as a leaving group and forming a protonated amide. A base, either added to the reaction mixture or the acetate ion itself, then deprotonates the nitrogen to yield the final product, this compound, and acetic acid as a byproduct.

The presence of the two carboxylic acid groups on the aromatic ring can influence the reactivity of the amino group. While they are meta-directing and deactivating towards electrophilic aromatic substitution, their impact on the nucleophilicity of the amino group is less pronounced. However, the acidic nature of the carboxylic acid groups necessitates careful consideration of the reaction conditions, particularly the choice of solvent and the potential need for a base to neutralize any in-situ salt formation that might hinder the reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Aminoisophthalic acid | ≥98% | Commercially Available | |

| Acetic Anhydride | Reagent Grade | Commercially Available | Should be fresh and free of acetic acid. |

| Pyridine | Anhydrous | Commercially Available | Acts as a solvent and base. |

| Deionized Water | |||

| Hydrochloric Acid (HCl) | Concentrated | Commercially Available | For acidification. |

| Ethanol | Reagent Grade | Commercially Available | For washing the product. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

pH paper or pH meter

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 5-aminoisophthalic acid.

-

Dissolution : To the flask, add 25 mL of pyridine. Stir the mixture at room temperature until the 5-aminoisophthalic acid is fully dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before proceeding. The dissolution is crucial for a homogeneous reaction.

-

Addition of Acetic Anhydride : Slowly add 5.0 mL of acetic anhydride to the stirred solution. The addition should be done dropwise to control the exothermic nature of the reaction.

-

Reaction : After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle and attach a reflux condenser. Maintain this temperature with continuous stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation : After 2 hours, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into 100 mL of ice-cold deionized water with vigorous stirring. A precipitate of the crude product should form.

-

Acidification : Check the pH of the aqueous mixture. If it is not acidic, slowly add concentrated hydrochloric acid dropwise until the pH is approximately 2-3. This ensures the complete protonation of the carboxylic acid groups and maximizes the precipitation of the product.

-

Isolation of Crude Product : Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold deionized water to remove any remaining pyridine and acetic acid.

-

Drying : Transfer the crude product to a watch glass and dry it in an oven at 80-100 °C until a constant weight is achieved.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

-

Solvent Selection : Due to the presence of both polar (carboxylic acids, amide) and non-polar (benzene ring) moieties, a mixed solvent system is often effective. A mixture of ethanol and water is a suitable choice.

-

Procedure : Dissolve the crude product in a minimum amount of hot ethanol. To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystallization : Allow the solution to cool slowly to room temperature. The purified product will crystallize out. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in an oven at 80-100 °C.

Characterization and Analysis